An In-Depth Technical Guide to Linalyl Butyrate (CAS 78-36-4)
An In-Depth Technical Guide to Linalyl Butyrate (CAS 78-36-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linalyl butyrate (B1204436) (CAS 78-36-4) is an ester of linalool (B1675412) and butyric acid, naturally occurring in various essential oils, including lavender and bergamot. It is a colorless to pale yellow liquid with a characteristic fruity, pear-like aroma.[1] This monoterpenoid is widely utilized in the fragrance and flavor industries and is gaining attention for its potential therapeutic properties, including anti-inflammatory and sedative effects.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential biological activities of linalyl butyrate, aimed at supporting research and development efforts.
Physicochemical Properties
The fundamental physicochemical properties of linalyl butyrate are summarized in the tables below, providing a consolidated reference for laboratory and developmental work.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₄O₂ | [2] |
| Molecular Weight | 224.34 g/mol | [2] |
| Appearance | Colorless to pale yellow, clear liquid | [4] |
| Odor | Heavy-fruity, sweet, pear-like aroma with bergamot undertones | [3][5] |
| Boiling Point | 80-82 °C at 0.2 mmHg; 220-222 °C at 760 mmHg | [1][4] |
| Density | 0.885 - 0.915 g/mL at 25 °C | [4] |
| Refractive Index | 1.440 - 1.470 at 20 °C | [4] |
| Solubility | Soluble in alcohols and oils; slightly soluble in water | [1][6] |
| Flash Point | 103.33 °C (218.00 °F) | [4] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 78-36-4 | [2] |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl butanoate | [1] |
| Synonyms | Linalyl butanoate, Butyric acid linalyl ester | [1][2] |
| PubChem CID | 62321 | [2] |
| EC Number | 201-109-8 | [7] |
| FEMA Number | 2639 | [8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of linalyl butyrate.
Table 3: Spectroscopic Data Summary
| Technique | Key Peaks/Signals | Source(s) |
| ¹H NMR | Spectral data available, specific shifts require consultation of spectral databases. | [9] |
| ¹³C NMR | Spectral data available, specific shifts require consultation of spectral databases. | |
| FTIR (Neat) | C=O stretching of the ester at approximately 1751 cm⁻¹. | |
| Mass Spectrometry (GC-MS) | Key fragments (m/z): 93, 43, 41, 71, 80. | [1] |
Experimental Protocols
Synthesis of Linalyl Butyrate via Esterification
This protocol is based on the general principles of Fischer esterification and information from patents describing the synthesis of linalyl esters.[10][11]
Materials:
-
Linalool (1.0 eq)
-
Butyric anhydride (B1165640) (1.2 eq)
-
Pyridine (B92270) (catalytic amount) or a solid acid catalyst (e.g., Amberlyst 15)
-
Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add linalool and the chosen solvent.
-
Slowly add butyric anhydride to the stirring solution.
-
Add the catalyst (e.g., a few drops of pyridine or a catalytic amount of solid acid catalyst).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure linalyl butyrate.
Synthesis and Purification Workflow for Linalyl Butyrate.
Analysis of Linalyl Butyrate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the qualitative and quantitative analysis of linalyl butyrate in a sample matrix, such as an essential oil.[8]
Instrumentation and Consumables:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Sample vials, syringes.
-
Linalyl butyrate standard for identification and quantification.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
Procedure:
-
Sample Preparation: Dilute the sample containing linalyl butyrate in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.
-
Standard Preparation: Prepare a series of calibration standards of linalyl butyrate in the same solvent.
-
Analysis: Inject the prepared samples and standards into the GC-MS system.
-
Data Analysis:
-
Identify the linalyl butyrate peak in the chromatogram by comparing its retention time and mass spectrum with that of the standard.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the linalyl butyrate standard against its concentration. Determine the concentration of linalyl butyrate in the sample from the calibration curve.
-
Potential Biological Activities and Signaling Pathways
While research on the specific biological activities of linalyl butyrate is ongoing, the known effects of its constituent parts, linalool and butyrate, provide a basis for hypothesized mechanisms of action.
Anti-inflammatory Effects: Butyrate is a known histone deacetylase (HDAC) inhibitor.[12] By inhibiting HDACs, butyrate can induce histone hyperacetylation, leading to the altered expression of genes involved in inflammation.[13] One of the key anti-inflammatory mechanisms of butyrate is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][12] Butyrate has been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Sedative and Analgesic Effects: Linalool, the alcohol moiety of linalyl butyrate, is known for its sedative and anxiolytic properties.[14] Recent studies on linalyl acetate (B1210297), a structurally similar compound, suggest that it exerts its analgesic effects by inhibiting the nociceptive TRPA1 (Transient Receptor Potential Ankyrin 1) channel.[15][16] It is plausible that linalyl butyrate may share similar mechanisms of action, potentially interacting with GABAergic systems or other ion channels involved in neuronal excitability.[17]
Hypothesized Anti-Inflammatory Mechanism of Linalyl Butyrate.
Applications
Linalyl butyrate's primary applications are in the following sectors:
-
Fragrance Industry: It is a key component in perfumes, colognes, soaps, and lotions, providing fresh, fruity-floral top notes.[10]
-
Flavor Industry: Used in low concentrations to enhance fruity profiles in beverages, candies, and baked goods.[2]
-
Aromatherapy: Incorporated into essential oil blends for its potential calming and relaxing properties.[2]
-
Research: Investigated for its potential as an anti-inflammatory, analgesic, and sedative agent.[2][17]
Safety and Handling
Linalyl butyrate is generally considered to have low toxicity. However, standard laboratory safety precautions should be observed.
-
Handling: Wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and direct sunlight.[10]
-
Toxicity: May cause mild skin or eye irritation upon direct contact.[10] A RIFM (Research Institute for Fragrance Materials) safety assessment concluded that linalyl butyrate is not genotoxic.[11]
Conclusion
Linalyl butyrate is a versatile monoterpenoid with established applications in the fragrance and flavor industries. Emerging research into its biological activities suggests potential therapeutic applications, particularly in the areas of inflammation and sedation. This technical guide provides a foundational resource for scientists and researchers, consolidating key data and experimental methodologies to facilitate further investigation and development of linalyl butyrate-based products and therapies. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. efsupit.ro [efsupit.ro]
- 2. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. US3439024A - Preparation of linalyl esters - Google Patents [patents.google.com]
- 5. Butyrate Attenuates Lipopolysaccharide-Induced Inflammation in Intestinal Cells and Crohn's Mucosa through Modulation of Antioxidant Defense Machinery: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. uakron.edu [uakron.edu]
- 7. EP0949239A1 - Process for the preparation of linalyl acetate - Google Patents [patents.google.com]
- 8. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 9. The Role of Butyrate in Attenuating Pathobiont-Induced Hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2794826A - Process of manufacturing linalyl - Google Patents [patents.google.com]
- 11. euonym.us [euonym.us]
- 12. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhaled linalool-induced sedation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linalyl acetate exerts analgesic effects by inhibiting nociceptive TRPA1 in mice. | Semantic Scholar [semanticscholar.org]
- 16. Linalyl acetate exerts analgesic effects by inhibiting nociceptive TRPA1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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